2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid
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Overview
Description
This compound is a derivative of benzothiazole, a heterocyclic compound with a fusion of benzene and thiazole . It has been evaluated for anticonvulsant activity and neurotoxicity . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .
Synthesis Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide were designed and synthesized .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, which is a fusion of a benzene ring and a thiazole ring . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Scientific Research Applications
Synthesis and Characterization
- Compounds derived from similar scaffolds, such as 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, have been explored for their potent and selective activities against gastric pathogens like Helicobacter pylori, showcasing significant in vitro microbiological criteria for novel anti-H. pylori agents (Carcanague et al., 2002).
- Research into 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides led to the development of pyridin-2(1H)-ones, demonstrating the versatility of sulfur-containing compounds in synthesizing heterocyclic compounds with potential biological activities (Savchenko et al., 2020).
Pharmacological Activities
- A series of Schiff and Mannich bases derivatives of similar structures demonstrated anti-inflammatory and analgesic activities, highlighting the therapeutic potential of benzothiazole derivatives in pain management and inflammation control (Gowda et al., 2011).
- Another study synthesized derivatives of N'-(4-amino-5-sulfanyl-4H-1,2,4-triazole-3-yl)-2-(1H-benzimidazole-2-ylsulfanyl) acetohydrazide, assessing their antibacterial and anti-inflammatory activities, which showed significant promise against E. coli and exhibited satisfying anti-inflammatory activity (Nevade et al., 2013).
Antimicrobial Activities
- The creation of novel compounds based on this scaffold for antimicrobial purposes has been documented. For instance, derivatives were tested for their antimicrobial activity, offering new avenues for the development of anti-infective agents (Demirbas et al., 2004).
- In the context of anti-diabetic research, benzothiazole substituted oxadiazole derivatives were synthesized and evaluated, revealing significant inhibition against glucose uptake assay and alpha-amylase enzyme, indicating their potential in managing diabetes (Vijayan et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S3/c23-16(24)11-25-17-21-20-15(22(17)12-6-2-1-3-7-12)10-26-18-19-13-8-4-5-9-14(13)27-18/h1-9H,10-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXGIPUHEMMTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid |
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